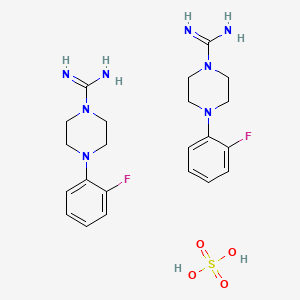
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid
Descripción general
Descripción
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid is a useful research compound. Its molecular formula is C22H32F2N8O4S and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid is a piperazine derivative notable for its potential pharmacological applications. This compound's unique structure, characterized by the incorporation of a fluorinated phenyl group and carboximidamide functionalities, suggests significant interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical formula of this compound is . The addition of sulfuric acid enhances the compound's solubility and stability, which are important for its biological activity. The molecular structure can be represented as follows:
Biological Activity and Pharmacological Profiles
Research indicates potential pharmacological effects of this compound. In vitro studies suggest that derivatives with similar structures can exhibit various activities, including:
- Antidepressant Effects : Compounds structurally related to piperazines have shown promise in alleviating symptoms of depression.
- Antipsychotic Properties : Some derivatives are being explored as potential treatments for psychotic disorders due to their receptor affinity profiles.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Fluorine substitution on phenyl ring | Enhanced lipophilicity and metabolic stability |
| Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Methoxy group on phenyl ring | Potentially different receptor affinity |
| Bis(4-(3-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Different methoxy positioning | Variations in biological activity |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Piperazine Derivatives as Antidepressants : A study highlighted the efficacy of certain piperazine derivatives in preclinical models of depression, showing significant improvements in behavioral tests (e.g., forced swim test) .
- Impact on Neurotransmitter Systems : Investigations into structurally similar compounds revealed their ability to modulate serotonin and dopamine receptors, suggesting a pathway for therapeutic effects in mood disorders .
- Pharmacokinetic Properties : Research indicates that modifications in the piperazine structure can lead to improved pharmacokinetic profiles, enhancing bioavailability and reducing side effects .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15FN4.H2O4S/c2*12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h2*1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVOVRAYKQAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=N)N.C1CN(CCN1C2=CC=CC=C2F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















